![molecular formula C18H29NO3S B2592095 2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide CAS No. 1396751-77-1](/img/structure/B2592095.png)
2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide
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Description
2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 2000s and has since been the focus of numerous scientific studies.
Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
2-(4-(tert-butyl)phenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is an intermediate in the synthesis of certain drugs, particularly antimalarial drugs. A study by Magadum & Yadav (2018) demonstrates the use of immobilized lipase for the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process crucial in the synthesis of these drugs.
Antioxidant Activities in Phenols and Catechols
The compound exhibits properties relevant to the study of antioxidant activities in phenols and catechols. A research by Barclay, Edwards, & Vinqvist (1999) explored the H-atom donating activities of similar compounds, contributing to a better understanding of antioxidant behavior in chemical structures.
Development of Anti-Arthritic Agents
In the field of medicinal chemistry, derivatives of this compound have been examined for their potential as antiarthritic agents. The study by Inagaki et al. (2000) showed that certain derivatives had significant inhibitory effects on enzymes involved in arthritic conditions, without causing ulcerogenic activities.
Electochemical Oxidation Studies
The electrochemical oxidation properties of similar compounds have been studied extensively, as illustrated in the research by Richards & Evans (1977). This research contributes to the understanding of electrochemical behaviors, which is vital in various industrial and pharmaceutical applications.
Synthesis of Rare-Earth Metal Compounds
The compound plays a role in the synthesis of rare-earth metal compounds, as shown in the work by Yadav et al. (2015). These compounds have applications in magnetism and possibly in electronics, showcasing the versatility of this compound in advanced material science.
Hydrogen Bond Studies
Hydrogen bonding patterns in similar compounds have been studied, providing insights into the molecular structure and behavior of these chemicals. For example, Romero & Margarita (2008) investigated the electronic behavior of intramolecular hydrogen bonds in such compounds.
Spin Interaction in Metal Complexes
The spin interaction in metal complexes involving similar compounds was explored by Orio et al. (2010). This research is crucial in understanding magnetic properties for potential applications in magnetic materials and devices.
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3S/c1-17(2,3)14-6-8-15(9-7-14)22-12-16(20)19-13-18(4,21)10-11-23-5/h6-9,21H,10-13H2,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSLBCGBPCYERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC(C)(CCSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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